![molecular formula C59H86N18O12 B1146450 [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide CAS No. 148565-73-5](/img/structure/B1146450.png)
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity for its biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Pharmacological Mechanism and Receptor Interaction
The compound functions primarily as a selective antagonist at the V1a vasopressin receptor subtype. This receptor is a member of the G protein-coupled receptor family and is distributed across various tissues including the kidneys, blood vessels, and brain. By blocking the binding of vasopressin to the V1a receptor, [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can potentially modulate several physiological responses:
- Blood Pressure Regulation : The V1a receptor plays a crucial role in vasoconstriction and blood pressure maintenance. Studies have demonstrated that this compound can influence vascular tone by inhibiting vasopressin-induced vasoconstriction.
- Water Retention : The interaction with V1a receptors affects renal function and water reabsorption processes. Its antagonistic action may provide insights into managing conditions like hypertension and heart failure .
Applications in Pain Research
Recent studies have explored the analgesic potential of this compound in models of nociceptive hypersensitivity. In a rat model of neonatal maternal separation, the compound was shown to rescue nociceptive hypersensitivity by modulating oxytocinergic pathways . This suggests its utility in understanding pain mechanisms and developing novel pain management therapies.
Case Study: Nociceptive Hypersensitivity Model
- Objective : To assess the analgesic effects of this compound.
- Methodology : Intrathecal injections were administered to evaluate changes in pain sensitivity.
- Findings : The compound effectively reduced hypersensitivity in treated rats compared to controls .
Comparative Analysis with Other Vasopressin Analogues
The unique modifications present in this compound enhance its receptor affinity and metabolic stability compared to other vasopressin analogues. The following table summarizes key features of this compound relative to similar peptides:
Compound Name | Key Modifications | Unique Features |
---|---|---|
Vasopressin | Natural form | Short half-life; rapid degradation |
Desmopressin | Arginine at position 8 replaced with D-Arg | Longer half-life; used clinically for diabetes insipidus |
Terlipressin | Addition of a glycine at position 1 | Used in treating variceal bleeding |
Lypressin | Similar structure but lacks phenylacetyl | Less potent than [Phenylacetyl...] |
This compound | Phenylacetyl at position 1; O-methylated D-Tyr at position 2; Arginine residues at positions 6 and 8 | Enhanced receptor affinity and metabolic stability |
Synthesis and Stability
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide chain assembly while minimizing side reactions. The modifications incorporated into its structure not only enhance biological activity but also contribute to its stability against enzymatic degradation compared to natural vasopressin .
Future Directions and Research Implications
The applications of this compound extend beyond basic research into potential therapeutic avenues. Future studies could explore:
- Chronic Pain Management : Investigating long-term effects on pain modulation.
- Cardiovascular Disorders : Evaluating its role in managing hypertension and related conditions.
- Neuroendocrine Function : Understanding its influence on social behaviors and stress responses.
By elucidating these pathways further through preclinical and clinical studies, researchers can potentially harness the therapeutic benefits of this compound for various medical conditions.
Mécanisme D'action
The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective action on V2 receptors.
Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties.
Uniqueness
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications can potentially reduce side effects and improve therapeutic efficacy compared to other vasopressin analogs.
Activité Biologique
[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of arginine vasopressin (AVP), a nonapeptide hormone that plays critical roles in water homeostasis and vascular regulation. This compound has been designed to enhance the biological activity of vasopressin while potentially modifying its pharmacological profile. Understanding its biological activity is essential for its potential therapeutic applications in conditions like diabetes insipidus and heart failure.
The structure of this compound includes several modifications that are hypothesized to influence its binding affinity and receptor selectivity:
- Phenylacetyl group at position 1 enhances lipophilicity.
- O-Methylated D-Tyrosine at position 2 may increase receptor binding stability.
- Arginine residues at positions 6 and 8 are crucial for receptor activation.
- Lysine at position 9 may contribute to the compound's interaction with vasopressin receptors.
The primary mechanism involves binding to the vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors (GPCRs). Activation of these receptors leads to various intracellular signaling pathways that regulate water reabsorption in the kidneys and vascular smooth muscle contraction.
Receptor Binding Affinity
Research indicates that this compound exhibits high affinity for vasopressin receptors. A comparative analysis of its binding affinity with natural AVP shows:
Compound | V1a Receptor Affinity (nM) | V2 Receptor Affinity (nM) |
---|---|---|
This compound | 15 | 10 |
Arginine Vasopressin | 20 | 5 |
These results suggest that the synthetic analog maintains or enhances the binding affinity compared to natural AVP .
Physiological Effects
The compound's physiological effects have been evaluated in various studies:
- Antidiuretic Effect : Similar to AVP, this analog promotes water reabsorption in renal collecting ducts by stimulating V2 receptors. In animal models, it has demonstrated a significant decrease in urine output compared to controls.
- Vasoconstriction : Binding to V1a receptors leads to vasoconstriction. Studies show that the analog induces a greater increase in blood pressure than AVP when administered at equivalent doses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Heart Failure Management : In a clinical trial involving patients with heart failure, administration of this vasopressin analog resulted in improved hemodynamic parameters and reduced hospitalizations related to heart failure exacerbations. Elevated levels of AVP were associated with adverse outcomes; however, this analog showed promise in mitigating those effects .
- Diabetes Insipidus Treatment : A study on patients with central diabetes insipidus indicated that this compound effectively restored normal urine concentration abilities when administered subcutaneously. Patients reported fewer episodes of polyuria compared to traditional treatments .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYIFIDWSDPRCG-LABPQDBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86N18O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.